5-Amino-2-bromo-4-fluorophenol

Data Transparency Procurement Risk Medicinal Chemistry

5-Amino-2-bromo-4-fluorophenol (CAS 84478-73-9) is a tetra-substituted aromatic building block featuring a phenolic hydroxyl, a primary amine, a bromine, and a fluorine atom on a single benzene ring. Its molecular formula is C6H5BrFNO, with a molecular weight of 206.01 g/mol.

Molecular Formula C6H5BrFNO
Molecular Weight 206.014
CAS No. 84478-73-9
Cat. No. B2746958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-bromo-4-fluorophenol
CAS84478-73-9
Molecular FormulaC6H5BrFNO
Molecular Weight206.014
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)Br)F)N
InChIInChI=1S/C6H5BrFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2
InChIKeyMRWRKNRDHHLEPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing 5-Amino-2-bromo-4-fluorophenol (CAS 84478-73-9) for Advanced Synthesis


5-Amino-2-bromo-4-fluorophenol (CAS 84478-73-9) is a tetra-substituted aromatic building block featuring a phenolic hydroxyl, a primary amine, a bromine, and a fluorine atom on a single benzene ring. Its molecular formula is C6H5BrFNO, with a molecular weight of 206.01 g/mol . This unique combination of functional groups, suitable for diverse chemical transformations like cross-coupling and heterocycle formation, positions it as a key intermediate in medicinal chemistry and agrochemical research. However, its commercial availability is limited, with purities offered by specialty vendors typically ranging from 95% to 98% .

Why 5-Amino-2-bromo-4-fluorophenol Cannot Be Replaced by a Generic Analog


The precise 1,2,4,5-substitution pattern of 5-amino-2-bromo-4-fluorophenol is chemically critical and cannot be interchanged with its numerous regioisomers (e.g., 2-amino-5-bromo-4-fluorophenol or 4-amino-2-bromo-5-fluorophenol). The spatial arrangement of its functionalities dictates regiospecific reactivity in subsequent applications such as directed ortho-metalation or intramolecular cyclization . Furthermore, the distinct electronic interplay between the electron-donating (NH2, OH) and electron-withdrawing (Br, F) groups directly influences reaction kinetics and thermodynamic stability, meaning a generic 'amino-bromo-fluoro-phenol' will not yield the same synthetic outcome or biological target engagement. The lack of publicly available, comparator-based quantitative evidence for this specific compound underscores the need for internal validation rather than assuming analog equivalence. Potential procurement candidates must verify that the substitution pattern and purity meet the exacting requirements of their specific synthetic route, as a positional isomer will lead to a different product .

Evidence Guide: Verifiable Differentiation Data for 5-Amino-2-bromo-4-fluorophenol Procurement


Data Gap Notice: Absence of Publicly Available Comparative Activity Data

An exhaustive search of primary research papers, patents, and authoritative databases (including ChEMBL, BindingDB, and Google Patents) has not yielded any publicly available, quantitative comparative data (e.g., IC50, reaction yields, selectivity ratios) for 5-Amino-2-bromo-4-fluorophenol against a defined set of close analogs. Proprietary screening data or internal process chemistry data may exist but are not accessible. Therefore, no evidence meeting the criteria for 'Direct head-to-head comparison' or 'Cross-study comparable' can be presented at this time. This represents a significant evidence gap for procurement decisions based solely on public information.

Data Transparency Procurement Risk Medicinal Chemistry Building Block

Evidence Gap: Lack of Comparative Reactivity Data for Chemoselective Transformations

While 5-Amino-2-bromo-4-fluorophenol's structure suggests potential for chemoselective cross-coupling at the bromine site, no peer-reviewed studies were found that quantitatively demonstrate its reactivity or selectivity relative to, for example, the chloro or iodo analogs, or its behavior in the presence of the free amine and phenol groups. The absence of this data prevents the establishment of a verifiable, differentiated advantage for large-scale synthesis planning.

Chemoselectivity Cross-Coupling Synthetic Chemistry Process R&D

Validated Application Scenarios and Risk-Aware Procurement for 5-Amino-2-bromo-4-fluorophenol


Targeted Synthesis of Patent-Generating, Regiospecific Heterocycles

Based on its unique substitution pattern, 5-Amino-2-bromo-4-fluorophenol is a legitimate strategic precursor for constructing novel, patentable heterocyclic scaffolds in drug discovery. Its use is warranted when the specific spatial arrangement of the amino, hydroxyl, bromo, and fluoro groups is an absolute requirement for forming a desired ring system, a fact that must be verified by the end-user's own synthetic chemistry data. The absence of public comparative data means the value proposition is entirely dependent on the success of a specific, proprietary synthetic route .

Diversification of Proprietary Screening Libraries via Regioisomeric Control

For organizations building proprietary fragment or diversity-oriented synthesis libraries, 5-Amino-2-bromo-4-fluorophenol provides access to a regioisomeric space distinct from more common amino-phenol building blocks. Its use is recommended for generating compounds that are structural analogs of hits from other series, where a 'halogen-walk' strategy is employed to fine-tune biological activity. The procurement decision should be driven by a deliberate design hypothesis requiring this exact regioisomer, as opposed to purchasing a generic amino-bromo-fluoro-phenol for exploratory chemistry .

Agrochemical Lead Optimization with Multiple Diversification Points

The compound's three functional groups (NH2, OH, Br) offer multiple, independent points for chemical elaboration, making it valuable in agrochemical lead optimization programs exploring structure-activity relationships (SAR). The presence of fluorine is a common strategy to improve metabolic stability and bioavailability in both pharmaceutical and agrochemical contexts . Procurement is strategically justified when the goal is to generate a diverse set of analogs from a single, highly functionalized core, with the understanding that internal validation of its performance against alternatives is necessary .

Internal Process Chemistry Validation and Competitor Benchmarking

A recommended scenario for procurement is a controlled, internal benchmarking study. A team would acquire 5-Amino-2-bromo-4-fluorophenol and its closest commercially available isomers to generate the missing head-to-head data on reaction yields, purity of downstream products, and scalability. This directly addresses the identified public data gap and transforms the procurement decision from one based on assumption to one based on proprietary evidence. This is the most scientifically rigorous application for a compound with a limited public evidence base .

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